Manganese tetroxide
Description
Structure
2D Structure
Properties
Molecular Formula |
H2Mn3O4 |
|---|---|
Molecular Weight |
230.828 g/mol |
IUPAC Name |
hydroxy(oxo)manganese;manganese |
InChI |
InChI=1S/3Mn.2H2O.2O/h;;;2*1H2;;/q;2*+1;;;;/p-2 |
InChI Key |
AMWRITDGCCNYAT-UHFFFAOYSA-L |
Canonical SMILES |
O[Mn]=O.O[Mn]=O.[Mn] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Manganese tetroxide can be synthesized through several methods:
Electrospinning Technique: This involves electrospinning a homogeneous viscous solution of manganese acetate in polyvinyl alcohol (PVA) and calcining the nanofibers at 1000°C for 2 hours.
Air Oxidation Method: Free divalent manganese ions are oxidized by air to form this compound.
Reduction Method: Manganese sulfate solution is heated, and ammoniacal liquor or bicarbonate of ammonia is added to precipitate this compound.
Industrial Production Methods:
Chemical Reactions Analysis
Catalytic Oxidation Reactions
Mn₃O₄ serves as a catalyst in multiple oxidation processes due to its ability to stabilize electrophilic oxygen species and transition between oxidation states. Key reactions include:
-
Epoxidation of Cyclooctene :
Iridium-decorated Mn₃O₄ nanoparticles (Ir-MnOₓ) show enhanced activity for cyclooctene epoxidation under anodic potentials. Operando X-ray absorption spectroscopy (XAS) reveals that single Ir atoms on Mn₃O₄ facilitate manganese oxidation, generating reactive oxygen species critical for epoxide formation . -
Methane and CO Oxidation :
Mn₃O₄ catalyzes methane combustion to CO₂ and H₂O, with surface hydroxyl groups influencing selectivity. Higher hydroxyl coverage (e.g., in Ir-cluster-decorated Mn₃O₄) promotes competing oxygen evolution reactions (OER), reducing epoxidation efficiency . -
NO Decomposition :
Mn₃O₄ promotes nitric oxide decomposition into N₂ and O₂, leveraging its mixed-valent sites for redox cycling .
Thermal Decomposition and Phase Transitions
Mn₃O₄ undergoes structural reorganization at elevated temperatures or under electrochemical bias:
-
Phase Transition to MnO₂ :
Under anodic potentials (>1.5 V), Mn₃O₄ transforms into MnO₂ via oxidation of octahedral Mn³⁺. This transition is irreversible and accompanied by a 12% volume contraction . -
Thermal Stability :
Heating Mn₃O₄ above 1000°C in air stabilizes the spinel structure, but prolonged calcination (>130 min at 1170°C) induces partial decomposition to MnO and O₂ .
| Condition | Structural Change | Oxidation State Shift |
|---|---|---|
| Anodic bias (1.8 V) | Mn₃O₄ → MnO₂ (edge-sharing octahedra) | Mn³⁺ → Mn⁴⁺ |
| 1170°C, 2 hours | Partial decomposition to MnO | Mn²⁺/Mn³⁺ → Mn²⁺ |
Redox Reactions and Reactivity with Acids/Bases
Mn₃O₄ participates in redox reactions with acids, bases, and reducing agents:
-
Acid Treatment :
Reacts with HNO₃ (4–6 M) to form Mn²⁺, NO₃⁻, and H₂O:Leaching of Mn²⁺ creates lattice vacancies, increasing surface reactivity .
-
Reduction by H₂ or CO :
At 300–400°C, Mn₃O₄ reduces to MnO: -
Alkaline Hydrolysis :
In NaOH, Mn₃O₄ disproportionates:
Autocatalytic Oxidation Kinetics
The oxidation of Mn²⁺ to Mn₃O₄ follows autocatalytic kinetics, dependent on pH and surface area:
-
Rate Law :
where (homogeneous rate) = 1.2×10⁻⁴ s⁻¹ and (surface-mediated rate) = 3.5×10⁻³ L·m⁻²·s⁻¹ at pH 9 .
| pH | Temperature (°C) | Induction Period (min) | Rate Constant (L·m⁻²·s⁻¹) |
|---|---|---|---|
| 7.0 | 25 | 45 | 0.8×10⁻³ |
| 9.0 | 25 | 20 | 3.5×10⁻³ |
Structural Influence on Reactivity
The spinel structure of Mn₃O₄ (tetrahedral Mn²⁺ and octahedral Mn³⁺) dictates its reactivity:
-
Jahn-Teller Distortion :
Octahedral Mn³⁺ sites undergo Jahn-Teller distortion, stabilizing Mn³⁺ and slowing further oxidation . -
Surface Hydroxylation :
Hydroxyl groups on Ir-decorated Mn₃O₄ (O 1s XPS peak at 531.5 eV) correlate with OER activity, competing with epoxidation .
| Catalyst | Surface Hydroxyl Coverage | Epoxidation Selectivity |
|---|---|---|
| Mn₃O₄ | Low | 70% |
| Ir-single-Mn₃O₄ | Moderate | 98% |
| Ir-cluster-Mn₃O₄ | High | 55% |
Scientific Research Applications
Manganese tetroxide (Mn3O4) nanoparticles are promising nanomaterials with applications as novel magnetic resonance imaging (MRI) contrast agents and potential theranostic tools . Manganese oxide plays a role as a drug carrier by improving retention and tissue penetration, as well as inducing the red-ox imbalance .
Scientific and Medical Applications of this compound
- MRI Contrast Agent : this compound nanoparticles are investigated for use as a contrast agent in MRI due to their magnetic properties .
- Theranostic Tool : Mn3O4 nanoparticles have potential as theranostic tools, combining diagnostic and therapeutic capabilities .
- Drug Delivery : Manganese oxide can serve as a drug carrier, enhancing drug retention and tissue penetration . Bi et al. designed a theranostic tool using MnO2 nanosheets as a carrier, combining chemotherapy, photodynamic therapy, and MRI imaging .
- Tumor Therapy : Manganese oxides have applications in tumor therapy . MnO2 nanosheets conjugated with glucose oxidase (GOx) enable combined oxygenation/hyperthermia therapy and dual-mode MR and photoacoustic imaging. The decomposition of H2O2 by MnO2 NPs releases O2, which is necessary for GOx catalytic activity, leading to cancer cell starvation .
- Treatment of Wounds and Ischemia: Casein manganese oxide nanoparticles (CMnNP) exhibit pro-angiogenic properties, making them useful for therapeutic angiogenesis in treating wounds and hindlimb ischemia .
Toxicity and Safety
- Toxicological Analysis: Medical applications of manganese oxides require a thorough toxicological analysis due to the potential for neurological disturbances from both deficiency and excess of manganese .
- Animal Studies: Studies on mice exposed to MnO2 in their diet showed increased manganese content in various organs. High doses led to a statistically significant decrease in white blood cell count .
- Absence of Neurotoxic Effects: Dorman et al. (2006) reported no neurological effects at any dose in non-human primates (NHPs) .
- Biosafety of CMnNP: Toxicity profiling of casein manganese oxide nanoparticles (CMnNP) in mice indicated negligible changes in blood hematological and serum biochemical parameters. Histopathological examination of vital organs showed no major changes, even at higher doses, and the biodistribution and excretion study depicted normal clearance of CMnNP .
Safety Thresholds
- The Oregon Department of Environmental Quality (ODEQ) proposed an updated acute Screening Level Value (SGC) and Toxicity Reference Value (TRV) for manganese of 5 µg/m3 .
- Physiologically based pharmacokinetic (PBPK) modeling suggests that homeostasis maintains manganese levels in the brain at airborne exposures less than 10 µg/m3 for long-term continuous exposures .
Other potential applications
Mechanism of Action
The mechanism by which manganese tetroxide exerts its effects involves its ability to act as a catalyst and participate in redox reactions. In biological systems, it can enhance enzymatic activities and promote the uptake of mineral elements in plants . The compound’s unique structure allows it to interact with various molecular targets and pathways, making it effective in diverse applications.
Comparison with Similar Compounds
Key Data Tables
Table 1: Physicochemical Properties
| Compound | Crystal Structure | Valence States | Melting Point (°C) | Solubility in Water |
|---|---|---|---|---|
| Mn₃O₄ | Spinel | Mn²⁺, Mn³⁺ | 1,650 | Insoluble |
| MnO₂ | Rutile/Layered | Mn⁴⁺ | 535 (decomposes) | Insoluble |
| OsO₄ | Tetrahedral | Os⁸⁺ | 40 | Slightly soluble |
Table 2: Industrial Performance Comparison
| Material | Wear Reduction (%) | Surface Roughness Reduction (%) |
|---|---|---|
| Mn₃O₄ | 56.2 | 50 |
| Micronized Barite | 42.2 | 30 |
| Hematite | Reference | Reference |
Biological Activity
Manganese tetroxide (Mn3O4) is a compound of manganese that has garnered attention due to its unique biological activities, particularly in the fields of medicine and environmental science. This article explores the biological activity of this compound, focusing on its antioxidant properties, cytotoxic effects, potential therapeutic applications, and implications for human health.
1. Antioxidant and Enzyme-like Activities
Manganese oxides, including this compound, exhibit both pro-oxidant and anti-oxidant activities. Research has demonstrated that manganese oxide nanoparticles (MnOx NPs) can mimic enzyme functions, exhibiting oxidase-, catalase-, and superoxide dismutase (SOD)-like activities. These activities are crucial in regulating oxidative stress in biological systems.
- Enzyme-like Activities :
- Mn3O4 showed the strongest oxidation efficiency towards glutathione compared to other manganese oxides .
- In cellular studies, MnOx NPs induced concentration-dependent decreases in cell viability; however, at lower concentrations (<100 μM), they significantly reduced hydrogen peroxide-induced cytotoxicity in Caco-2 cells .
2. Cytotoxicity and Cellular Effects
The cytotoxic effects of this compound have been documented in various studies. The compound's ability to induce oxidative stress can lead to cell death via pathways such as caspase activation.
- Cell Viability Studies :
3. Therapeutic Applications
This compound's enzyme-like properties suggest potential therapeutic applications, particularly in treating oxidative stress-related neurological disorders.
- Potential for Neurological Disorders :
- Mn3O4 has been proposed as a candidate for therapeutic applications in conditions like Parkinson’s disease due to its ability to mimic multiple enzymes involved in oxidative stress regulation .
- Studies indicate that mixed-phase manganese oxide nanoparticles can exhibit both cytotoxicity and antioxidant effects, highlighting their complex biological interactions .
4. Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its nanoparticles:
5. Environmental Implications
This compound's properties extend beyond medical applications; it also plays a role in environmental science.
Q & A
Basic Research Questions
Q. What are the common laboratory synthesis methods for manganese tetroxide, and how do reaction parameters influence product purity?
- Methodological Answer : Mn₃O₄ is commonly synthesized via wet chemical routes. For example, reacting manganese chloride (MnCl₂) with lime milk (Ca(OH)₂) under controlled conditions yields Mn₃O₄. Orthogonal experiments show that optimal parameters include Mn²⁺ concentration (0.5 mol/L), reaction temperature (80°C), and lime milk feeding speed (6 mL/min), achieving ~70% manganese content in the product. Impurities like calcium oxide and basic manganese chloride can be removed via NaOH treatment and hydrothermal processing . Sol-gel methods are also used to synthesize nano-Mn₃O₄ composites, enhancing catalytic activity for applications like formaldehyde degradation .
Q. How is X-ray diffraction (XRD) used to characterize this compound structure and purity?
- Methodological Answer : XRD analysis confirms crystallographic phases and purity. For Mn₃O₄, peaks correspond to the hausmannite tetragonal structure (ICSD Card #89-4837) with lattice parameters a = 5.763 Å and c = 9.456 Å. The Scherrer equation calculates nanoparticle size (e.g., 23 nm for Mn₃O₄) from peak broadening. Absence of extraneous peaks in XRD patterns indicates high sample purity, as seen in hydrothermally purified Mn₃O₄ .
Advanced Research Questions
Q. How can orthogonal experimental design optimize Mn₃O₄ synthesis parameters to maximize yield and minimize impurities?
- Methodological Answer : Orthogonal experiments systematically vary factors like Mn²⁺ concentration, temperature, and feeding speed. For example, a 1 mol/L lime milk system identified optimal conditions (0.5 mol/L Mn²⁺, 80°C, 6 mL/min feeding speed) to achieve >60% manganese in intermediate hydroxide and 70.42% in the final product. Post-synthesis purification (e.g., hydrothermal treatment) further removes residual CaO and basic manganese chloride, increasing purity to 71.27% .
Q. What advanced techniques address impurities in Mn₃O₄ synthesis, and how do they impact material performance?
- Methodological Answer : Impurities like basic manganese chloride (Mn(OH)Cl) and CaO are removed via NaOH washing and hydrothermal processing. Thermodynamic calculations guide impurity phase stability during hydrothermal treatment, ensuring simultaneous removal. High-purity Mn₃O₄ exhibits improved electrochemical performance in battery applications due to reduced lattice defects .
Q. How do synthesis methods influence the catalytic properties of Mn₃O₄ in environmental applications?
- Methodological Answer : Sol-gel-synthesized Mn₃O₄/bentonite composites show enhanced formaldehyde degradation due to high surface area and active sites. Catalytic mechanisms involve redox cycling of Mn³⁺/Mn⁴⁺, facilitated by the material’s nanostructure. Comparative studies of sol-gel vs. precipitation methods reveal differences in catalytic efficiency tied to particle size and morphology .
Data Contradiction and Analysis
Q. How should researchers reconcile discrepancies in reported Mn₃O₄ purity levels across synthesis methods?
- Methodological Answer : Variations arise from differences in synthesis routes (e.g., wet chemical vs. sol-gel) and post-treatment rigor. For instance, Mn₃O₄ from MnCl₂-lime milk requires hydrothermal purification to achieve >71% purity, while sol-gel methods may yield purer products initially. Cross-validation using XRD, chemical analysis, and spectroscopy is critical to resolve contradictions .
Methodological Best Practices
Q. What safety protocols are essential for handling Mn₃O₄ in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
